molecular formula C15H17FN2 B6073624 1-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)propan-2-amine

1-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)propan-2-amine

Cat. No.: B6073624
M. Wt: 244.31 g/mol
InChI Key: HPJOOWDYKHLCIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-N-(pyridin-4-ylmethyl)propan-2-amine is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a fluorophenyl group and a pyridinylmethyl group attached to a propan-2-amine backbone

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)propan-2-amine typically involves multi-step organic synthesis techniques. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The starting material, 4-fluorobenzaldehyde, undergoes a reaction with a suitable amine to form the corresponding imine.

    Reduction: The imine is then reduced to form the amine intermediate.

    Coupling with Pyridinylmethyl Group: The amine intermediate is coupled with a pyridinylmethyl halide under basic conditions to yield the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-N-(pyridin-4-ylmethyl)propan-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Fluorophenyl)-N-(pyridin-4-ylmethyl)propan-2-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-N-(pyridin-4-ylmethyl)propan-2-amine can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-N-(pyridin-4-ylmethyl)propan-2-amine: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-Bromophenyl)-N-(pyridin-4-ylmethyl)propan-2-amine: Similar structure but with a bromine atom instead of fluorine.

    1-(4-Methylphenyl)-N-(pyridin-4-ylmethyl)propan-2-amine: Similar structure but with a methyl group instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2/c1-12(10-13-2-4-15(16)5-3-13)18-11-14-6-8-17-9-7-14/h2-9,12,18H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJOOWDYKHLCIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)F)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.